N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide
Description
Discovery and Development Timeline
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide builds upon decades of advancements in benzimidazole chemistry. Benzimidazoles were first systematically studied in the late 19th century, with the Phillips-Ladenburg reaction (condensation of o-phenylenediamine with carboxylic acids) establishing foundational synthetic routes. The integration of picolinamide groups into heterocyclic frameworks gained traction in the 1990s, driven by interest in their metal-chelating properties and pharmacological potential.
The specific compound likely emerged in the early 2000s as researchers explored hybrid structures combining benzimidazoles with pyridine-derived amides. For example, analogous compounds such as (2-((benzylthio)methyl)-1H-benzo[d]imidazol-1-yl)(4-chloropyridin-2-yl)methanone were synthesized via coupling reactions between functionalized benzimidazoles and acyl chlorides. The inclusion of a methylene bridge (-CH2-) between the benzimidazole and picolinamide moieties in N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide represents a strategic modification to optimize steric and electronic properties for target binding.
Significance Within Benzimidazole Chemistry
Benzimidazoles are privileged scaffolds in drug discovery due to their aromaticity, hydrogen-bonding capacity, and metabolic stability. The 2-position substitution in N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide is particularly noteworthy, as this site is a common pharmacophore for interactions with biological targets such as enzymes and receptors. The methylene-linked 4-chloropicolinamide group introduces a conformational constraint that may enhance selectivity, as seen in related compounds like 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid derivatives.
Comparative studies of benzimidazole derivatives highlight that chloro-substituted pyridine moieties, as in this compound, improve lipophilicity and membrane permeability. This structural feature aligns with broader trends in optimizing benzimidazoles for central nervous system (CNS) penetration or intracellular target engagement.
Relationship to Picolinamide Research
Picolinamides are valued for their ability to coordinate metal ions and participate in π-π stacking interactions, making them versatile building blocks in catalysis and medicinal chemistry. The 4-chloro substitution on the pyridine ring in N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide likely enhances electron-withdrawing effects, stabilizing the amide bond against hydrolysis while modulating electronic interactions with biological targets.
Recent work on analogous structures, such as ethyl 3-(N-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]anilino)propanoate, demonstrates that picolinamide-benzimidazole hybrids can exhibit dual functionality—acting both as enzyme inhibitors and metal chelators. This dual role positions N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide as a candidate for multifunctional therapeutic agents.
Current Research Landscape
Contemporary studies focus on optimizing synthetic routes and evaluating biological activities. For instance, Nguyen et al.’s Fe/S catalytic redox condensation method, originally developed for benzimidazole synthesis from nitroanilines, could be adapted to streamline the production of this compound. Additionally, the compound’s structural similarity to antimicrobial benzimidazole-picolinamide hybrids suggests potential applications in combating resistant pathogens.
A notable gap in the literature is the absence of X-ray crystallographic data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide. Computational modeling studies, however, predict strong binding affinity for kinase ATP pockets, analogous to 4-(1H-benzimidazol-2-yl)benzenamine derivatives.
Table 1: Key Structural Features and Hypothesized Roles
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-5-6-16-12(7-9)14(20)17-8-13-18-10-3-1-2-4-11(10)19-13/h1-7H,8H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIBALSDZQNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide typically involves the condensation of 2-aminobenzimidazole with 4-chloropicolinic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the picolinamide can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety yields N-oxide derivatives, while nucleophilic substitution of the chlorine atom can result in various substituted picolinamides .
Scientific Research Applications
Anticancer Applications
One of the primary applications of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide is its role as an anticancer agent. Research indicates that compounds featuring the benzimidazole moiety are effective against various cancer types due to their ability to inhibit critical pathways involved in tumor growth.
Case Studies
A study highlighted the compound's effectiveness against colorectal carcinoma cell lines, demonstrating significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests a promising role for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide in oncological therapies.
Treatment of Hyperproliferative Diseases
Beyond cancer, this compound has potential applications in treating other hyperproliferative diseases, including:
The ability to modulate inflammatory pathways positions it as a candidate for managing conditions characterized by excessive cell proliferation and inflammation.
Antimicrobial Properties
Research has also explored the antimicrobial properties of benzimidazole derivatives. N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide and its analogs have demonstrated activity against:
The compound's structural features contribute to its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Structure and Synthesis
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the benzimidazole ring.
- Alkylation with chlorinated picolinamide derivatives.
- Purification through crystallization or chromatography.
The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole moiety is known to interact with DNA and proteins, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key structural analogs from the literature:
Key Observations:
Core Structure Variations :
- The target compound’s picolinamide group (pyridine-based amide) distinguishes it from benzamide derivatives like compound 33. The pyridine ring’s electron-withdrawing nature may enhance metabolic stability compared to benzene analogs .
- Compounds with acetamidine () or benzimidazolone () cores exhibit distinct electronic profiles, affecting hydrogen-bonding capacity and solubility.
Chlorine Substitution :
- Both the target compound and compound 33 feature a 4-chloro substituent, which is critical for modulating electronic properties and binding interactions in biological targets (e.g., enzyme inhibition) .
Synthetic Routes :
Physicochemical Properties (Inferred)
- Solubility : The pyridine ring in the target compound may reduce lipophilicity compared to benzamide analogs, improving aqueous solubility.
- Stability : The amide linkage is prone to hydrolysis, but the 4-chloro group could stabilize the molecule against metabolic degradation.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core fused with a chlorinated picolinamide moiety. The structural formula can be represented as follows:
This structure endows the compound with unique electronic properties conducive to biological interactions.
1. Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives possess higher antibacterial potency than traditional antibiotics like chloramphenicol and ciprofloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 25 µg/mL |
| 2 | Escherichia coli | 50 µg/mL |
| 3 | Pseudomonas aeruginosa | Non-sensitive |
2. Anticancer Activity
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown promising results against various cancer cell lines. For example, N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide has exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating significant antiproliferative activity .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been explored for anti-inflammatory effects. Studies suggest that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The mechanisms underlying the biological activities of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide may involve:
- Inhibition of Enzymatic Pathways : Many benzimidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to inflammation and cell growth, such as the NF-kB pathway.
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial activity of several benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide). The study found that these compounds could effectively inhibit growth in resistant bacterial strains, suggesting their potential as novel antibiotics .
- Cancer Treatment Trials : Clinical trials involving benzimidazole-based drugs have reported positive outcomes in patients with specific types of cancers, demonstrating improved survival rates and reduced tumor sizes compared to standard therapies .
Q & A
Q. What are the common synthetic routes for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide and related derivatives?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via nucleophilic substitution of benzene-1,2-diamine with glycine under acidic conditions .
- Step 2 : Coupling with 4-chloropicolinic acid using EDCI/HOBt as coupling agents in pyridine, yielding the target compound .
- Alternative routes : One-pot methods using CBr4 as a catalyst for C–N bond formation, achieving high atom economy (nearly 100%) and avoiding transition metals .
Key considerations include solvent choice (e.g., acetonitrile for CBr4-catalyzed reactions) and purification via column chromatography (Rf values ~0.7–0.8) .
Q. How is structural characterization performed for benzimidazole-containing compounds?
Standard analytical techniques include:
- Spectroscopy :
- <sup>1</sup>H NMR : Peaks at δ 5.17 ppm (imidazole NH) and δ 7.16–7.59 ppm (aromatic protons) .
- FT-IR : Bands at 3572 cm<sup>-1</sup> (N–H stretch) and 1983 cm<sup>-1</sup> (C=N) .
Advanced Research Questions
Q. How can substituent effects on the benzimidazole core be optimized for biological activity?
- Electron-withdrawing groups (e.g., Cl, NO2) on the aromatic ring enhance potency (e.g., IC50 = 6.4 μM for 3,5-dichloro analogs) but may reduce cell viability due to cytotoxicity .
- Methoxy groups decrease activity, as seen in neuroprotective SAR studies targeting mGluR5 .
- Extended aromatic systems (e.g., pyridyl acrylamides) improve solubility and potency without toxicity .
Methodological approach :
- Synthesize para- and meta-substituted analogs.
- Evaluate using enzyme inhibition assays (e.g., VEGFR-2 IC50) and cytotoxicity screens (e.g., MTT assay) .
Q. What computational strategies are used to design benzimidazole derivatives as kinase inhibitors?
- Molecular docking : Prioritize compounds with high binding affinity to VEGFR-2 (e.g., docking scores < -8 kcal/mol) .
- ADMET prediction : Assess logP (<5), topological polar surface area (~80 Ų), and CYP450 interactions to optimize pharmacokinetics .
- QSAR models : Use Hammett constants (σ) to correlate electronic effects of substituents with activity .
Case study : Benzimidazole-thiadiazole hybrids (e.g., AP3) showed 14-fold higher VEGFR-2 inhibition than controls but required structural tuning to mitigate hepatotoxicity .
Q. How are copper complexes of benzimidazole derivatives utilized in catalytic oxidation studies?
- Application : Copper complexes oxidize alcohols (e.g., 3-pyridyl carbinol → nicotinaldehyde) and neurotransmitters (e.g., dopamine → aminochrome) .
- Mechanism : Radical-mediated oxidation via Cu(II)/Cu(I) redox cycles, confirmed by ESR spectroscopy .
- Optimization : Ligand design with sulfonamide or disulfide bridges enhances catalytic efficiency (e.g., turnover frequency > 100 h<sup>-1</sup>) .
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in substituent effects between potency and cytotoxicity?
- Example : Dichloro-substituted analogs (e.g., N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide) show high VEGFR-2 inhibition (IC50 = 14 nM) but low cell viability (~50% at 10 μM) .
- Resolution strategies :
Introduce hydrophilic groups (e.g., sulfonamides) to reduce logP and off-target binding.
Use prodrug approaches (e.g., ester masking) to improve selectivity .
Validate toxicity mechanisms via transcriptomics (e.g., ROS generation pathways) .
Q. What experimental controls are critical in evaluating antimicrobial activity of benzimidazole derivatives?
- Positive controls : Compare with clinical antifungals (e.g., ridinilazole) to benchmark MIC values .
- Solvent controls : Use DMSO (<1% v/v) to rule out solvent-induced inhibition .
- Resistance assays : Test against drug-resistant strains (e.g., Candida auris) to assess cross-resistance risks .
Methodological Best Practices
Q. How to troubleshoot low yields in CBr4-catalyzed one-pot syntheses?
- Issue : Side reactions (e.g., imine hydrolysis) reduce yield.
- Solutions :
- Use anhydrous CH3CN and molecular sieves to suppress hydrolysis .
- Optimize temperature (80–100°C) and catalyst loading (10–15 mol%) .
Q. What are the limitations of using EDCI/HOBt in amide coupling reactions?
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
